H-Ala-Ala-Ala-Ala-Ala-OH

説明

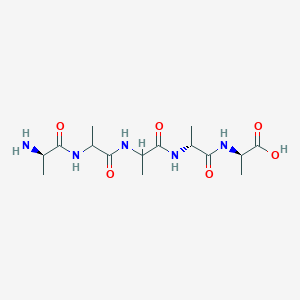

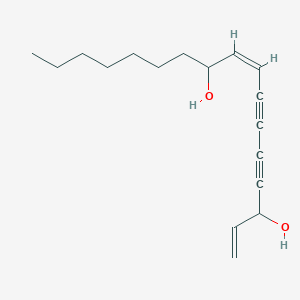

“H-Ala-Ala-Ala-Ala-Ala-OH” is a pentapeptide composed of five L-alanine units . It is a derivative of alanine . It has a molecular weight of 302.33 .

Molecular Structure Analysis

The molecular structure of “H-Ala-Ala-Ala-Ala-Ala-OH” consists of five alanine units connected by peptide bonds . The exact structure can be represented by the molecular formula C12H22N4O5 .

Chemical Reactions Analysis

While specific chemical reactions involving “H-Ala-Ala-Ala-Ala-Ala-OH” are not detailed in the literature, peptides like this one can participate in various biochemical reactions. For instance, dialanine, a dipeptide of alanine, has been found to inhibit the rooting of germinating seeds and act as an efficient enantioselective catalyst in aldol reactions .

科学的研究の応用

Specific Scientific Field

The field of application is Biomedical Research , specifically in the area of drug and gene delivery .

Summary of the Application

The GALA peptide is used to enhance the cytosolic delivery of therapeutic drugs and genes. It is a pH-sensitive and membrane fusiogenic peptide that facilitates endosomal escape, thereby improving the transfection efficiency of plasmid DNAs using cationic liposomes .

3. Methods of Application or Experimental Procedures The GALA peptide, a 30-residue amphiphilic peptide with the repeat sequence of Glu-Ala-Leu-Ala, is designed to mimic the function of viral fusion protein sequences. These sequences mediate the escape of virus genes from acidic endosomes to the cytosol following endocytotic uptake of the virus . The peptide changes its structure from random to helical when the pH is reduced from 7.0 to 5.0, leading to destabilization of the lipid membranes .

Summary of Results or Outcomes

The use of the GALA peptide has contributed to stimulating the efficient endosomal escape of liposomes complexed with plasmid DNAs, thereby improving the transfection efficiency . This peptide has been applied not only for improving the transfection efficiency of plasmid DNAs using cationic liposomes, but also as functional molecules of multifunctional envelope-type nanodevice (MEND) .

特性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N5O6/c1-6(16)11(21)17-7(2)12(22)18-8(3)13(23)19-9(4)14(24)20-10(5)15(25)26/h6-10H,16H2,1-5H3,(H,17,21)(H,18,22)(H,19,23)(H,20,24)(H,25,26)/t6-,7-,8-,9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXAUOPDVAKGRPR-WYCDGMCDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Ala-Ala-Ala-Ala-Ala-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,6-Dichloro-3-methylphenyl)-5,7-dimethoxy-[1,2,4]triazolo[1,5-C]pyrimidine-2-sulfonamide](/img/structure/B158369.png)

![(17S,18S)-18-[3-(2-Aminoethylamino)-3-oxopropyl]-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid](/img/structure/B158373.png)

![6-Methyl-1,5-dihydroimidazo[4,5-f]indazole](/img/structure/B158394.png)